![molecular formula C15H29BrO2 B3057804 Tert-butyl 11-bromoundecanoate CAS No. 85216-74-6](/img/structure/B3057804.png)
Tert-butyl 11-bromoundecanoate
Overview
Description
Tert-butyl 11-bromoundecanoate is a chemical compound with the molecular formula C15H29BrO2 and a molecular weight of 321.3 . It is typically stored in a dark, dry place at temperatures between 2-8°C .
Synthesis Analysis
Tert-butyl 11-bromoundecanoate can be synthesized through various methods. For instance, it can be synthesized in tetrahydrofuran with a yield of 85% after heating for 12 hours . Another method involves using t-butyldimethylsiyl triflate in dichloromethane at ambient temperature, yielding 91% . Other synthesis methods involve using potassium hydroxide and dibenzo-18-crown-6 in toluene at 90°C for 8 hours, yielding 71% .Molecular Structure Analysis
The InChI code for Tert-butyl 11-bromoundecanoate is 1S/C15H29BrO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13H2,1-3H3 .Chemical Reactions Analysis
Tert-butyl 11-bromoundecanoate can undergo various chemical reactions. For example, it can react with magnesium in tetrahydrofuran at -78°C for 0.25 hours, followed by a reaction with benzaldehyde . It can also react with potassium carbonate in acetone at 60°C for 36 hours .Physical And Chemical Properties Analysis
Tert-butyl 11-bromoundecanoate is a solid or liquid at room temperature . It has a molecular weight of 321.3 .Scientific Research Applications
Synthesis and Antioxidant Properties
Tert-butyl 11-bromoundecanoate has been used in the synthesis of new compounds with potential antioxidant properties. For instance, 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid, synthesized using tert-butyl 11-bromoundecanoate, demonstrated promising antioxidant properties compared to its non-amphiphilic analogs (Lodyato et al., 2003).
Reactivity and Stereoselectivity in Chemical Reactions
This compound plays a critical role in stereoselective chemical reactions. For example, the reaction of tert-butyl trans-lithiopropionate with various halogenated boronic acid esters, including tert-butyl 11-bromoundecanoate, led to the production of specific stereoisomers (Matteson & Michnick, 1990).
Synthesis of Nylon-11 Precursors
It serves as an intermediate in the synthesis of nylon-11. The production of 11-bromoundecanoic acid, a precursor to nylon-11, has been achieved using tert-butyl 11-bromoundecanoate and hydrobromic acid under specific conditions (Cui Jian, 2002).
Gelation Properties in Organic Solvents
Benzyl and tert-butyl carbamate derivatives of 11-aminoundecanoic acid, related to tert-butyl 11-bromoundecanoate, have been studied for their ability to gelate polar organic solvents and water at low concentrations. This capability is attributed to multiple forces including hydrogen bonding and ionic interactions (D'Aléo et al., 2007).
Structural Analysis in Chemistry
Tert-butyl 11-bromoundecanoate has contributed to the structural understanding of certain cations. The structure of the tert-butyl cation, for example, was determined through studies involving tert-butyl 11-bromoundecanoate (Hollenstein & Laube, 1993).
Surface Adsorption Studies
The compound has been used in studies exploring molecular adsorption on surfaces. Scanning tunneling microscopy of 11-bromoundecanoic acid on graphite has provided insights into molecular conformations and packing structures at the solid-liquid interface (Fang, Giancarlo & Flynn, 1998).
Safety and Hazards
Tert-butyl 11-bromoundecanoate is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
tert-butyl 11-bromoundecanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BrO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIESFLMSMKQGRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454816 | |
Record name | 11-bromoundecanoic acid t-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 11-bromoundecanoate | |
CAS RN |
85216-74-6 | |
Record name | 11-bromoundecanoic acid t-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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